3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride has a wide range of scientific research applications:
Organic Synthesis:
Pharmaceutical Development: Employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride derivative with similar reactivity but lacking the cyclohexyl group.
3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride: A closely related compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 3,5-dimethylcyclohexyl group, which can impart specific steric and electronic effects on the reactivity and properties of the compound. This makes it a valuable reagent in organic synthesis and pharmaceutical development .
Biological Activity
3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known as 1-Propanesulfonyl chloride, 3-[(3,5-dimethylcyclohexyl)oxy]-, is a sulfonyl chloride compound with the molecular formula C11H21ClO3S and a molar mass of 268.8 g/mol. This compound has garnered attention in the field of synthetic organic chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and synthesis details.
Structure
The structural characteristics of this compound include:
- Sulfonyl Group : A functional group containing sulfur double-bonded to oxygen.
- Chlorine Atom : Attached to the sulfonyl group.
- Cyclohexyl Moiety : Substituted with two methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H21ClO3S |
Molar Mass | 268.8 g/mol |
CAS Number | 1488794-45-1 |
The biological activity of this compound primarily stems from its reactivity with biological nucleophiles such as amino acids and proteins. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, which can lead to modifications in protein structures and functions.
Interaction Studies
Research indicates that this compound can interact with various biological targets, potentially leading to therapeutic effects. For instance, studies have explored its reactivity with cysteine residues in proteins, which may result in altered enzyme activities or signaling pathways.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that sulfonyl chlorides similar to this compound exhibited antibacterial properties against several strains of bacteria. The mechanism was attributed to the inhibition of bacterial enzyme activity through covalent modification.
- Anticancer Potential : Preliminary investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases through protein modification.
Synthesis
The synthesis of this compound typically involves the reaction of 3-((3,5-dimethylcyclohexyl)oxy)propan-1-ol with thionyl chloride or oxalyl chloride under controlled conditions to yield high purity and yield.
Applications
This compound has potential applications in:
- Synthetic Organic Chemistry : As a reagent for constructing complex molecules.
- Pharmaceutical Development : Due to its reactivity profile, it may serve as a precursor for drug candidates targeting specific biological pathways.
Properties
Molecular Formula |
C11H21ClO3S |
---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h9-11H,3-8H2,1-2H3 |
InChI Key |
LYHBESAJRNPTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)OCCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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